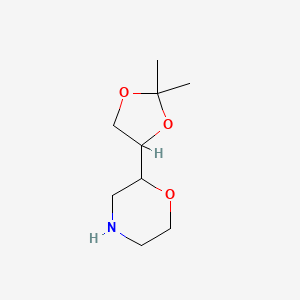
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:
Formation of the 2,2-dimethyl-1,3-dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the morpholine ring: The dioxolane intermediate is then reacted with morpholine under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: N-substituted morpholine derivatives.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the synthesis of biologically active molecules.
- Investigated for its role in enzyme inhibition studies.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential applications in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the metal complex.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine
Uniqueness:
- The specific stereochemistry of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine imparts unique reactivity and selectivity in chemical reactions.
- The combination of the morpholine and dioxolane rings provides a distinct structural framework that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
OWGKBHAVTSVSEV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C2CNCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


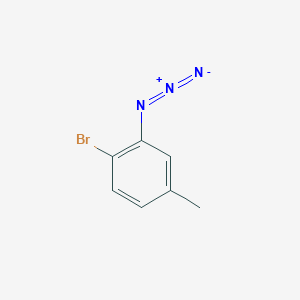
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


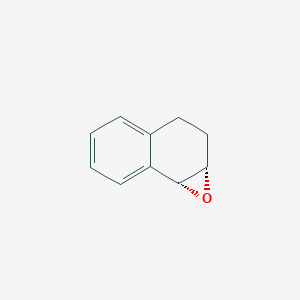
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
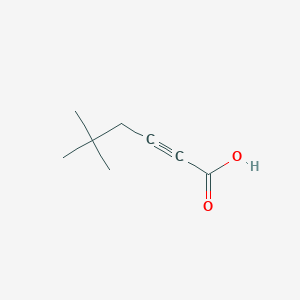

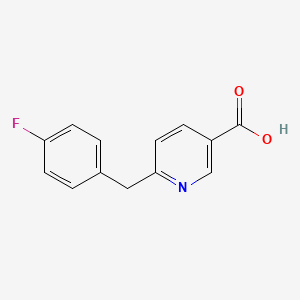
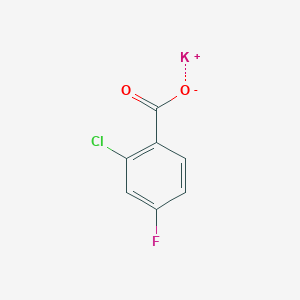
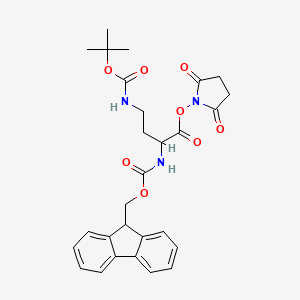
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
